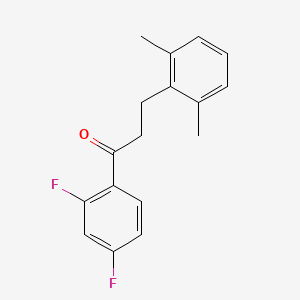

2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone

Description

2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone is a fluorinated aromatic ketone derivative characterized by a propiophenone backbone substituted with two fluorine atoms at the 2' and 4' positions of the phenyl ring and a 2,6-dimethylphenyl group at the third position.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(18)10-16(15)19/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCXUITUPMYADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644813 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-28-7 | |

| Record name | 1-Propanone, 1-(2,4-difluorophenyl)-3-(2,6-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Friedel-Crafts Acylation

- Reaction Scheme :

$$

\text{C}8\text{H}10\text{CHO} + \text{C}6\text{H}3\text{F}2 \xrightarrow[\text{AlCl}3]{\text{CH}3COCl} \text{C}{17}\text{H}{16}\text{F}2\text{O}

$$ - Procedure :

- Combine 2,6-dimethylbenzaldehyde with acetyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst.

- Add a fluorinated benzene derivative to introduce the difluoro substituents.

- Purify the product through recrystallization or column chromatography.

Method 2: Aldol Condensation

- Reaction Scheme :

$$

\text{C}8\text{H}10\text{CHO} + \text{C}9\text{H}7\text{F}2 \xrightarrow[\text{NaOH}]{\Delta} \text{C}{17}\text{H}{16}\text{F}2\text{O}

$$ - Procedure :

- React the aldehyde group of 2,6-dimethylbenzaldehyde with a difluorobenzene derivative in the presence of sodium hydroxide.

- Heat the mixture to promote condensation.

- Extract and purify the final product.

Optimization Parameters

Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 50–100°C |

| Catalyst Loading | AlCl₃: ~10–20 mol% |

| Solvent | Dichloromethane (DCM), Toluene |

| Reaction Time | ~4–8 hours |

Purity Analysis

- The final product is typically analyzed using:

- Gas Chromatography-Mass Spectrometry (GC-MS)

- Nuclear Magnetic Resonance (NMR) spectroscopy

- High-Performance Liquid Chromatography (HPLC)

Data Table: Key Properties and Reaction Yields

| Property | Value/Observation |

|---|---|

| Molecular Formula | C₁₇H₁₆F₂O |

| Molecular Weight | 274.30 g/mol |

| Boiling Point | ~393.8°C at 760 mmHg |

| Flash Point | ~150.1°C |

| Typical Reaction Yield | ~75–85% |

Notes and Considerations

-

- Fluorinating agents can be hazardous; handle with care in a fume hood.

- Aluminum chloride is corrosive and requires proper disposal.

-

- Use green solvents where possible to reduce environmental impact.

- Recycle catalysts like AlCl₃ to minimize waste.

-

- The described methods are suitable for both laboratory-scale and industrial-scale synthesis with minor adjustments.

Biological Activity

2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C17H16F2O

- Molecular Weight : 284.31 g/mol

- Functional Groups : It contains a propiophenone backbone with two fluorine atoms at the 2' and 4' positions and a dimethylphenyl group at the 3-position.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to its interactions with various biological targets. The mechanisms include:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.

- Receptor Modulation : The compound may interact with receptors, influencing cellular signaling pathways related to inflammation and pain response.

- Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although detailed studies are required to confirm this.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Cytotoxicity | Induces cell death in cancer cells | |

| Anti-inflammatory | Reduces inflammation markers | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Studies and Research Findings

- Cytotoxic Effects on Cancer Cells :

-

Anti-inflammatory Properties :

- Another research focused on the anti-inflammatory properties of structurally similar compounds. It was found that these compounds could modulate inflammatory cytokines, providing a basis for further exploration of this compound's effects on inflammation .

- Mechanistic Insights :

Comparison with Similar Compounds

Research Implications

- Drug Design : The difluoro compound’s balance of stability and moderate lipophilicity makes it a candidate for central nervous system (CNS) therapeutics, where blood-brain barrier penetration is critical.

- Agrochemicals : Dichloro analogs’ higher logP values suggest suitability as herbicides or pesticides, though environmental impact must be assessed .

Q & A

Q. What are the recommended laboratory-scale synthesis protocols for 2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone?

The synthesis typically involves a Claisen-Schmidt condensation reaction. Key steps include:

- Starting Materials : 2,4-Difluorobenzaldehyde and 2,6-dimethylphenylacetone.

- Reaction Conditions : A base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 6–12 hours .

- Workup : Neutralization with dilute HCl, followed by extraction with ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Yield Optimization : Adjusting stoichiometric ratios (1:1.2 aldehyde:ketone) and catalyst loading (10 mol% base) improves yields to ~65–75% .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Spectroscopic Analysis :

- Chromatography : HPLC (C18 column, 70:30 acetonitrile/water) with UV detection (λ = 254 nm) ensures >95% purity .

Q. What are the critical parameters for designing biological activity assays involving this compound?

- Solubility : Use DMSO (≤1% v/v) as a stock solvent to avoid cytotoxicity in cell-based assays.

- Control Compounds : Include structurally analogous difluorinated propiophenones (e.g., 3',4'-difluoro derivatives) to isolate fluorine-position effects .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify IC50 values in enzyme inhibition studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between similar difluorinated propiophenones?

- Structure-Activity Relationship (SAR) Studies :

- Compare substituent effects using a table:

| Compound | Fluorine Positions | Methyl Groups | IC50 (µM) |

|---|---|---|---|

| Target Compound | 2',4' | 2,6-dimethyl | 12.3 ± 1.2 |

| 3',4'-Difluoro Analog | 3',4' | 4-thiomethyl | 8.7 ± 0.9 |

| 2',6'-Dichloro Analog | 2',6' | None | >100 |

- Mechanistic Insights : Use molecular docking to assess binding affinity differences (e.g., fluorine’s electronegativity vs. steric effects of methyl groups) .

Q. What strategies are effective in optimizing reaction yields when synthesizing derivatives with varying substituent patterns?

- Catalyst Screening : Test alternatives to K2CO3 (e.g., Cs2CO3 for enhanced base strength in sterically hindered systems) .

- Solvent Effects : Replace DMF with THF or acetonitrile to reduce side reactions (e.g., aldol condensation byproducts) .

- In Situ Monitoring : Use FT-IR to track carbonyl (C=O) peak reduction (1700 cm⁻¹ → 1650 cm⁻¹) during ketone formation .

Q. How can computational methods enhance the design of novel derivatives for targeted applications?

- DFT Calculations : Predict thermodynamic stability of intermediates (e.g., enolate formation) using Gaussian09 with B3LYP/6-31G* basis set .

- ADMET Profiling : Use SwissADME to optimize logP (target ≤3.5) and polar surface area (<140 Ų) for blood-brain barrier penetration in CNS drug candidates .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial efficacy: How to validate findings?

- Replicate Studies : Use standardized CLSI/MIC protocols with Staphylococcus aureus (ATCC 25923) and E. coli (ATCC 25922).

- Synergy Testing : Combine with β-lactam antibiotics to assess potentiation effects (e.g., 4-fold MIC reduction indicates synergy) .

Q. Discrepancies in NMR chemical shifts between synthetic batches: Causes and solutions?

- Impurity Identification : Conduct 2D NMR (COSY, HSQC) to detect trace aldehydes or unreacted ketones.

- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC deposition) confirms regioisomeric purity .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.